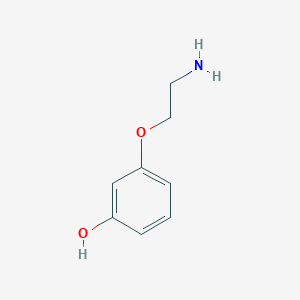
Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate is C12H23N3O2 . The average mass is 229.319 Da and the monoisotopic mass is 229.179031 Da .Physical And Chemical Properties Analysis
The density of a similar compound is 1.1±0.1 g/cm^3. The boiling point is 326.4±27.0 °C at 760 mmHg. The vapor pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 56.9±3.0 kJ/mol. The flash point is 151.2±23.7 °C. The index of refraction is 1.498. The molar refractivity is 63.1±0.3 cm^3 .Aplicaciones Científicas De Investigación
Intermediate in Biologically Active Compounds
Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of crizotinib, a medication used to treat non-small cell lung cancer (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016). This highlights its significance in the pharmaceutical industry for developing treatments for serious illnesses.
Key Intermediate in Drug Synthesis
Another application involves its role as a key intermediate in the synthesis of drugs like Vandetanib, used to treat certain types of cancer (Wang, Wang, Tang, & Xu, 2015). Its utilization in such processes underscores its value in drug development and cancer treatment.
Building Block for Enantiopure Compounds
This compound also serves as a building block for the synthesis of enantiopure compounds like 4-hydroxypipecolate and 4-hydroxylysine derivatives, which have potential applications in medicinal chemistry (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004). The ability to produce enantiopure compounds is crucial for the development of more effective and safer pharmaceuticals.
Application in X-ray Crystallography
In addition, this compound has been used in X-ray crystallography studies to understand molecular structures and packing, which is vital for the design of new molecules with desired properties (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004). Such studies are fundamental in drug design and materials science.
Propiedades
IUPAC Name |
tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)8-10(13)14/h9H,4-8H2,1-3H3,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZLZEYCGNMWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-5-nitrobenzo[d]thiazole](/img/structure/B1396661.png)




![1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone](/img/structure/B1396667.png)




![[2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1396677.png)
